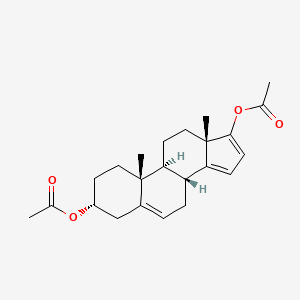

(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate, also known as ATD, is a synthetic androgenic steroid hormone that has been used in scientific research for decades. ATD is a derivative of androgen, the male sex hormone, and is an important tool in the study of androgenic physiology and biochemistry. ATD has been used in experiments in animals, cell cultures, and in vitro studies, and is known to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Biotechnology & Bioengineering

Application Summary

This compound is used in the biotransformation of cholesterol to androsta-1,4-diene-3,17-dione (ADD) by actinomycete bacteria, which is a crucial step in the industrial production of ADD .

Experimental Procedures

The process involves the cultivation of specific bacteria that can degrade cholesterol’s side chain, leading to the production of ADD. The conditions such as temperature, pH, and substrate concentration are optimized for maximum yield.

Results & Outcomes

The conversion rate of cholesterol to ADD can reach up to 87.2%, indicating a highly efficient biotransformation process suitable for industrial applications .

Pharmaceutical Synthesis

Application Summary

The compound serves as a starting material for the synthesis of steroidal medicines, including anabolic drugs and contraceptive hormones .

Experimental Procedures

Synthetic pathways involve the use of microbial strains to convert phytosterols into steroidal intermediates, which are then chemically modified to produce the desired drugs.

Results & Outcomes

The yields of steroidal medicines from phytosterols can be significantly high, making this a viable method for pharmaceutical production .

Organic Chemistry

Application Summary

In organic synthesis, the compound is utilized for C-H functionalization, hetero-hetero bond formations, and heterocyclic ring construction .

Experimental Procedures

Reactions typically involve the use of oxidizing agents and catalysts under controlled conditions to achieve the desired chemical transformations.

Results & Outcomes

The creation of new heterocyclic compounds through these methods has been successful, contributing to the development of various organic molecules .

Material Science

Application Summary

The compound is used in the development of cellulose diacetate aerogels with applications in thermal insulation and mechanical strength enhancement .

Experimental Procedures

Aerogels are created using solvent exchange techniques followed by supercritical drying to achieve low-density materials with high porosity.

Results & Outcomes

The resulting aerogels exhibit low drying shrinkage, exceptional thermal insulation performance, and superior mechanical robustness .

Environmental Science

Application Summary

In environmental science, the compound’s derivatives are explored for their potential in biodegradation and pollutant removal .

Experimental Procedures

Studies involve assessing the biodegradability of the compound’s derivatives by various microorganisms and their effectiveness in breaking down environmental pollutants.

Results & Outcomes

Preliminary results suggest that certain derivatives can be effectively used in the bioremediation of pollutants .

Crystallography

Application Summary

The compound is used in crystallography to determine the structure of novel chiral acetylgestrel derivatives .

Experimental Procedures

Crystallization techniques are employed to obtain pure crystals, which are then analyzed using X-ray diffraction to elucidate their molecular structure.

Results & Outcomes

The crystallographic analysis provides detailed insights into the molecular configuration, aiding in the design of new compounds with specific properties .

Eigenschaften

IUPAC Name |

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRPYWDJVVVTSE-WBZBWJJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747585 |

Source

|

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

CAS RN |

34635-42-2 |

Source

|

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)